molecular formula C16H16FN3O2 B2605914 (E)-3-(4-fluorophenyl)-N-(2-(3-methyl-6-oxopyridazin-1(6H)-yl)ethyl)acrylamide CAS No. 1251711-72-4

(E)-3-(4-fluorophenyl)-N-(2-(3-methyl-6-oxopyridazin-1(6H)-yl)ethyl)acrylamide

Cat. No.: B2605914
CAS No.: 1251711-72-4
M. Wt: 301.321
InChI Key: XZKHWARPDQJERF-VMPITWQZSA-N
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Description

(E)-3-(4-fluorophenyl)-N-(2-(3-methyl-6-oxopyridazin-1(6H)-yl)ethyl)acrylamide is a synthetic organic compound that belongs to the class of acrylamides This compound is characterized by the presence of a fluorophenyl group, a pyridazinone moiety, and an acrylamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(4-fluorophenyl)-N-(2-(3-methyl-6-oxopyridazin-1(6H)-yl)ethyl)acrylamide typically involves a multi-step process:

    Formation of the Acrylamide Backbone: The acrylamide backbone can be synthesized through the reaction of acryloyl chloride with an appropriate amine under basic conditions.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a fluorobenzene derivative reacts with a suitable nucleophile.

    Attachment of the Pyridazinone Moiety: The pyridazinone moiety can be attached through a condensation reaction between a pyridazinone derivative and an appropriate electrophile.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(4-fluorophenyl)-N-(2-(3-methyl-6-oxopyridazin-1(6H)-yl)ethyl)acrylamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

(E)-3-(4-fluorophenyl)-N-(2-(3-methyl-6-oxopyridazin-1(6H)-yl)ethyl)acrylamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (E)-3-(4-fluorophenyl)-N-(2-(3-methyl-6-oxopyridazin-1(6H)-yl)ethyl)acrylamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

    (E)-3-(4-chlorophenyl)-N-(2-(3-methyl-6-oxopyridazin-1(6H)-yl)ethyl)acrylamide: Similar structure with a chlorophenyl group instead of a fluorophenyl group.

    (E)-3-(4-bromophenyl)-N-(2-(3-methyl-6-oxopyridazin-1(6H)-yl)ethyl)acrylamide: Similar structure with a bromophenyl group instead of a fluorophenyl group.

Uniqueness

The uniqueness of (E)-3-(4-fluorophenyl)-N-(2-(3-methyl-6-oxopyridazin-1(6H)-yl)ethyl)acrylamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the fluorophenyl group, in particular, can influence the compound’s reactivity and interactions with biological targets.

Properties

IUPAC Name

(E)-3-(4-fluorophenyl)-N-[2-(3-methyl-6-oxopyridazin-1-yl)ethyl]prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16FN3O2/c1-12-2-9-16(22)20(19-12)11-10-18-15(21)8-5-13-3-6-14(17)7-4-13/h2-9H,10-11H2,1H3,(H,18,21)/b8-5+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZKHWARPDQJERF-VMPITWQZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=O)C=C1)CCNC(=O)C=CC2=CC=C(C=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NN(C(=O)C=C1)CCNC(=O)/C=C/C2=CC=C(C=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16FN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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